![molecular formula C32H20N6O3 B14119026 3,3'-(oxybis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile)](/img/structure/B14119026.png)
3,3'-(oxybis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(oxybis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) is a complex organic compound with a unique structure that includes benzimidazole and phenylene groups
Vorbereitungsmethoden
The synthesis of 3,3’-(oxybis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of Intermediate Compounds: This involves the reaction of 4,4’-oxybisbenzenamine with suitable reagents to form intermediates.
Cyclization and Condensation: The intermediates undergo cyclization and condensation reactions to form the benzimidazole rings.
Final Coupling: The final step involves coupling the benzimidazole intermediates with 3-oxopropanenitrile groups under specific conditions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments .
Analyse Chemischer Reaktionen
3,3’-(oxybis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzimidazole or phenylene rings are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,3’-(oxybis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 3,3’-(oxybis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) involves its interaction with specific molecular targets. The benzimidazole rings can bind to proteins and enzymes, potentially inhibiting their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3,3’-(oxybis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) include:
(Oxydi-2,1-phenylene)bis(diphenylphosphine): This compound has a similar phenylene structure but includes diphenylphosphine groups.
3,3’-(oxybis(4,1-phenylene))bis(1H-pyrazolo[3,4-d]pyrimidin-4-amine): This compound includes pyrazolo[3,4-d]pyrimidine rings instead of benzimidazole rings.
The uniqueness of 3,3’-(oxybis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) lies in its specific combination of benzimidazole and phenylene groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C32H20N6O3 |
|---|---|
Molekulargewicht |
536.5 g/mol |
IUPAC-Name |
3-[4-[4-[2-cyano-2-(1,3-dihydrobenzimidazol-2-ylidene)acetyl]phenoxy]phenyl]-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxopropanenitrile |
InChI |
InChI=1S/C32H20N6O3/c33-17-23(31-35-25-5-1-2-6-26(25)36-31)29(39)19-9-13-21(14-10-19)41-22-15-11-20(12-16-22)30(40)24(18-34)32-37-27-7-3-4-8-28(27)38-32/h1-16,35-38H |
InChI-Schlüssel |
PJUKLMNGYMYHCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=C(C#N)C(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)C(=C5NC6=CC=CC=C6N5)C#N)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


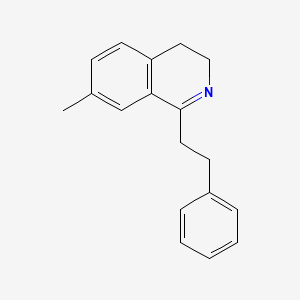
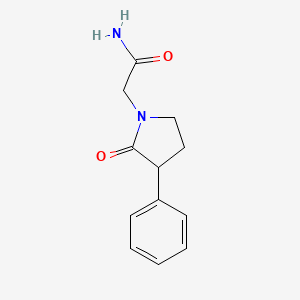
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B14118960.png)
![methyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14118963.png)
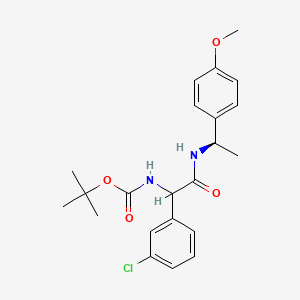


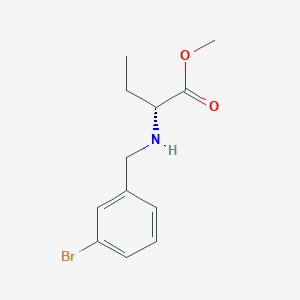
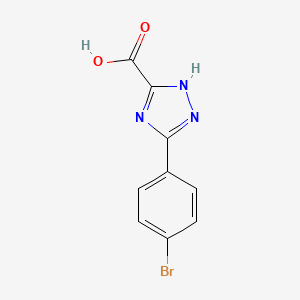

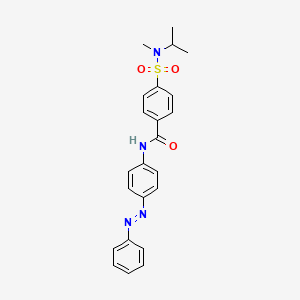
![3,10-dibromo-6-phenyl-12,12a-dihydro-6H-indolo[1,2-c][1,3]benzoxazine](/img/structure/B14119007.png)
![2-(Pyridin-2-yl)pyrimido[1,2-a]benzimidazole](/img/structure/B14119013.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B14119029.png)
